![molecular formula C19H20N4O2 B5457980 N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5457980.png)
N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide
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Description
“N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Chemical Reactions Analysis
The chemical reactions involving “N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide” would be dependent on the specific conditions and reagents used. For example, in the presence of I2 and TBHP, N-(pyridin-2-yl)amides can be formed via C–C bond cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide” would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar pyridine and pyrazole rings, as well as the nonpolar methyl and phenyl groups .Mechanism of Action
properties
IUPAC Name |
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-3-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-15-6-2-3-8-17(15)25-19-16(7-4-10-20-19)14-21-18(24)9-13-23-12-5-11-22-23/h2-8,10-12H,9,13-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORBCGSIWHSFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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